molecular formula C9H8F3N B13055766 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine

1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine

Katalognummer: B13055766
Molekulargewicht: 187.16 g/mol
InChI-Schlüssel: ICYVZUYKODEAKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is an organic compound with the molecular formula C9H8F3N It is characterized by the presence of a trifluorophenyl group attached to a prop-2-en-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with an appropriate amine under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. the process is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted trifluorophenyl compounds .

Wirkmechanismus

The mechanism of action of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate enzyme activity or receptor binding .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,4,5-Trifluorophenyl)propan-2-one
  • 2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride
  • 3’,4’,5’-Trifluorobenzylamine

Uniqueness: 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C9H8F3N

Molekulargewicht

187.16 g/mol

IUPAC-Name

1-(3,4,5-trifluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2

InChI-Schlüssel

ICYVZUYKODEAKT-UHFFFAOYSA-N

Kanonische SMILES

C=CC(C1=CC(=C(C(=C1)F)F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.